molecular formula C26H32 B1516760 (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene

(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene

Cat. No.: B1516760
M. Wt: 344.5 g/mol
InChI Key: STIPHXSJCFYNDG-BCHFMIIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic compound that belongs to the class of steroids Steroids are characterized by their four-ring structure and are involved in a wide range of biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the steroid ring system through cyclization of linear precursors.

    Functional Group Modifications: Introduction of double bonds and methyl groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in biological processes and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar structure.

    Testosterone: Another steroid with distinct biological functions.

    Estradiol: A steroid hormone involved in various physiological processes.

Uniqueness

(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is unique due to its specific arrangement of double bonds and functional groups, which may confer distinct chemical and biological properties compared to other steroids.

Properties

Molecular Formula

C26H32

Molecular Weight

344.5 g/mol

IUPAC Name

(17S)-17-methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C26H32/c1-18(2)8-7-9-19(3)26(4)17-16-24-23-13-12-20-10-5-6-11-21(20)22(23)14-15-25(24)26/h5-6,10-15,18-19H,7-9,16-17H2,1-4H3/t19-,26+/m1/s1

InChI Key

STIPHXSJCFYNDG-BCHFMIIMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C

Canonical SMILES

CC(C)CCCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C

Origin of Product

United States

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